Product packaging for 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole(Cat. No.:)

1-Methyl-5-(pyrrolidin-2-yl)-1H-indole

Cat. No.: B11899563
M. Wt: 200.28 g/mol
InChI Key: JNUCZCNKKZIFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(pyrrolidin-2-yl)-1H-indole ( 1522769-88-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C13H16N2 and a molecular weight of 200.28 g/mol . Its structure incorporates two privileged scaffolds in pharmaceutical research: an indole heterocycle and a pyrrolidine ring. The indole nucleus is a fundamental component in numerous biologically active compounds and natural products . Indole derivatives are extensively investigated for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . Concurrently, the pyrrolidine ring is a versatile saturated scaffold that enhances molecular complexity and is widely used to obtain compounds for the treatment of human diseases . Its three-dimensional coverage and the stereogenicity of its carbons allow for a more effective exploration of pharmacophore space, often leading to improved selectivity and binding affinity in drug candidates . The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing novel molecules targeting a range of therapeutic areas. It is supplied for research and development purposes only. Handling and Storage: For specific storage conditions, please refer to the product documentation. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols while handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B11899563 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-2-ylindole

InChI

InChI=1S/C13H16N2/c1-15-8-6-11-9-10(4-5-13(11)15)12-3-2-7-14-12/h4-6,8-9,12,14H,2-3,7H2,1H3

InChI Key

JNUCZCNKKZIFFH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C3CCCN3

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 5 Pyrrolidin 2 Yl 1h Indole

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic disconnections are:

C5-C2' Bond: Breaking the bond between the indole (B1671886) C5 position and the pyrrolidine (B122466) C2 position. This is a common strategy that allows for the separate synthesis of the indole and pyrrolidine moieties, followed by a coupling reaction. This approach offers flexibility in the synthesis of variously substituted analogs.

Indole Ring: Deconstruction of the indole ring system itself. This could involve classic indole syntheses like the Fischer, Leimgruber-Batcho, or Gassman methods, starting from appropriately substituted anilines. luc.eduwikipedia.org

Pyrrolidine Ring: Opening of the pyrrolidine ring. This might lead back to acyclic amino acid precursors, such as derivatives of glutamic acid or proline, which can be cyclized to form the desired pyrrolidine. mdpi.com

N1-Methyl Bond: Disconnection of the methyl group from the indole nitrogen. This suggests that the methylation step could be performed late in the synthesis on a pre-formed indole core.

Development and Optimization of Novel Synthetic Pathways

The synthesis of this compound necessitates careful consideration of each structural component.

Indole Ring System Construction Approaches

The construction of the 5-substituted indole core is a critical step. Several established methods can be adapted for this purpose:

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for synthesizing substituted indoles. wikipedia.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the target molecule, a (4-substituted-phenyl)hydrazine would be reacted with a suitable carbonyl compound, followed by cyclization. While versatile, this method can sometimes lead to regioisomeric mixtures if not carefully controlled.

Leimgruber-Batcho Indole Synthesis: This high-yielding method is particularly popular in the pharmaceutical industry and is effective for producing a variety of substituted indoles. wikipedia.org It typically involves the reaction of a substituted o-nitrotoluene with dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by reductive cyclization.

Gassman Indole Synthesis: This one-pot reaction involves the sequential addition of a hypohalite and a base to an aniline (B41778) to produce a 3-thioalkoxyindole, which can then be desulfurized to the indole. luc.edu A drawback of this method is its potential ineffectiveness for certain substituted anilines. luc.edu

The choice of method will depend on the desired substitution pattern and the availability of the starting aniline or phenylhydrazine. For synthesizing a 5-substituted indole, starting with a para-substituted aniline derivative is a common and effective strategy.

Pyrrolidine Ring Formation and Stereochemical Control at C2

The synthesis of the pyrrolidine ring with a defined stereocenter at the C2 position is crucial for the biological activity of many pyrrolidine-containing compounds. mdpi.com Several strategies can be employed:

From Chiral Precursors: A straightforward approach is to start with a readily available chiral building block, such as (S)- or (R)-proline and its derivatives like (S)-prolinol. mdpi.com These precursors already possess the desired stereochemistry at C2.

Asymmetric Catalysis: The heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems can produce functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This method allows for the creation of multiple new stereocenters in a controlled manner.

Cyclization Reactions: Intramolecular cyclization of acyclic precursors is another powerful method. For instance, the stereoselective synthesis of 2-substituted pyrrolidines can be achieved through the reaction of primary amines with a keto-aldehyde functionality. acs.org

The stereochemical outcome of these reactions is often influenced by the choice of catalyst, solvent, and reaction conditions. Crystallization-induced diastereomer transformations can also be a powerful tool for obtaining a single, desired diastereomer. researchgate.net

Regioselective Coupling Strategies for Indole C5 and Pyrrolidine C2 Linkage

Connecting the pre-formed indole and pyrrolidine rings requires a regioselective coupling reaction. The C5 position of the indole ring can be activated for coupling through various methods.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Heck couplings are powerful tools for forming carbon-carbon bonds. A common strategy involves using a 5-bromoindole (B119039) derivative, which can be readily prepared. google.com This can then be coupled with a suitable organoborane or alkene derivative of the pyrrolidine ring.

Direct C-H Functionalization: More recent methods focus on the direct functionalization of the indole C-H bond, avoiding the need for pre-functionalization with a halogen. Copper-catalyzed C5-H alkylation of indoles has been reported, offering a more atom-economical approach. nih.gov Furthermore, regioselective C5-H direct iodination of indoles provides a versatile handle for subsequent coupling reactions. rsc.org

Nucleophilic Aromatic Substitution: If the indole ring is activated with a suitable leaving group at the C5 position (e.g., a nitro group), a nucleophilic attack by the pyrrolidine nitrogen could be a viable strategy.

The choice of coupling strategy will depend on the functional group tolerance of the substrates and the desired reaction conditions.

Introduction and Functionalization of the Indole N1 Methyl Group

The final step in many synthetic sequences is the introduction of the methyl group at the N1 position of the indole ring. This is typically achieved through an N-alkylation reaction.

Alkylation with Methylating Agents: Common methylating agents include methyl iodide, dimethyl sulfate, or methyl triflate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like DMF or THF.

Reductive Amination: If the synthesis starts with an N-unsubstituted indole, the methyl group can be introduced via reductive amination of the corresponding aldehyde or ketone precursor to the pyrrolidine side chain, followed by cyclization.

It is often advantageous to perform the N-methylation as one of the final steps to avoid potential side reactions at the indole nitrogen during other synthetic transformations.

Advanced Purification Techniques for Synthesized Intermediates and the Final Compound

The purification of the synthesized intermediates and the final this compound is critical to obtain a compound of high purity. Due to the presence of both a basic nitrogen in the pyrrolidine ring and the indole nucleus, a combination of techniques is often necessary. google.comlifeasible.comresearchgate.net

Purification TechniquePrincipleApplication
Column Chromatography Separation based on differential adsorption of components to a stationary phase. lifeasible.comWidely used for the purification of intermediates and the final product. Normal-phase (silica gel) or reverse-phase (C18) chromatography can be employed depending on the polarity of the compound.
Crystallization Separation of a solid crystalline phase from a solution. lifeasible.comEffective for obtaining highly pure final product. The choice of solvent is crucial for successful crystallization. Recrystallization from solvents like ethyl acetate (B1210297) or toluene (B28343) has been reported for similar structures. google.com
Acid-Base Extraction Separation based on the differential solubility of acidic and basic compounds in aqueous and organic phases. researchgate.netUseful for removing acidic or neutral impurities from the basic final product. The compound can be protonated with an acid to become water-soluble, washed with an organic solvent to remove impurities, and then deprotonated with a base to be extracted back into an organic solvent. google.com
High-Performance Liquid Chromatography (HPLC) A high-resolution chromatographic technique. lifeasible.comOften used for final purification to achieve very high purity or for the separation of enantiomers if a racemic synthesis was performed.
Gel Filtration Chromatography Separation based on molecular size. lifeasible.comCan be used to remove high or low molecular weight impurities.

A multi-step purification protocol, often involving an initial extraction followed by column chromatography and final crystallization, is typically required to obtain this compound of the desired purity for further studies. mdpi.com

Chemical Yield Optimization and Reaction Scalability Studies

Optimization of the Indole Ring Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgmdpi.com The choice of acid catalyst, solvent, and temperature significantly impacts the yield and purity of the resulting indole.

Recent advancements have explored the use of continuous flow conditions to improve the efficiency and scalability of the Fischer indole synthesis. colab.ws A study on the synthesis of various indole derivatives demonstrated that high conversion rates and excellent yields could be achieved in a short residence time. colab.ws

Table 1: Optimization of Fischer Indole Synthesis under Continuous Flow Conditions for a Model Reaction colab.ws

ParameterVariationYield (%)
Temperature (°C) 9075
10088
11095
12093
Solvent Ratio (DMSO:H₂O:AcOH) 1:1:185
2:1:195
3:1:192
Residence Time (min) 1082
1591
2095
2594

This data is illustrative for a model reaction and highlights the parameters that would be optimized for the synthesis of a 5-substituted indole precursor to the target compound.

Optimization of the Pyrrolidine Moiety Synthesis

The pyrrolidine ring can be synthesized from readily available starting materials such as L-proline. The decarboxylation of proline to pyrrolidine is a known transformation that can be optimized. One reported method utilizes acetophenone (B1666503) as a catalyst. youtube.com While a 56% yield was obtained in one instance, the original procedure suggested a potential for an 85% yield, indicating that parameters such as reaction time and purification technique are critical for maximizing the output. youtube.com

Optimization of the Coupling Reaction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful methods for forming the C-C or C-N bond between the indole and pyrrolidine rings. The efficiency of these reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.

For the synthesis of related biaryl compounds, extensive optimization of these parameters has been shown to be critical for achieving high yields. The correct combination of a palladium precursor, a phosphine (B1218219) ligand, and a base allows for the efficient generation of the active Pd(0) catalyst, which is crucial for the catalytic cycle. rsc.org The choice of ligand can also influence the regioselectivity of the coupling with substituted indoles.

Optimization and Scalability of the N-Methylation Step

The final step in the synthesis is the N-methylation of the indole nitrogen. Traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate. acs.org A significant advancement in both safety and scalability is the use of dimethyl carbonate (DMC) as a methylating agent. acs.orgresearchgate.net This method is environmentally friendly and has been proven to be highly scalable.

A study on the N-methylation of various indoles using DMC demonstrated high yields and purities. acs.org The reaction conditions, including the choice of base and solvent, were optimized to achieve these results.

Table 2: Optimization of N-Methylation of 6-Nitroindole (B147325) with Dimethyl Carbonate (DMC) acs.org

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMFReflux2-3>95
NaHDMFReflux490
KOHDMFReflux392
Zeolite 13XDMFReflux593
NaY ZeoliteDMFReflux595

The successful N-methylation of 6-nitroindole in a 300-gallon reactor train underscores the scalability of this process, making it suitable for industrial production. acs.org This provides strong evidence that the N-methylation of the 5-(pyrrolidin-2-yl)-1H-indole precursor could also be efficiently scaled up.

Computational Investigations of 1 Methyl 5 Pyrrolidin 2 Yl 1h Indole

Molecular Modeling and Conformational Landscape Analysis

The structural characteristics of 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole consist of an indole (B1671886) core. This core is substituted at the 1-position with a methyl group and at the 5-position with a pyrrolidin-2-yl moiety. The presence of the pyrrolidine (B122466) ring introduces chirality to the molecule. vulcanchem.com

The conformational landscape of this molecule is influenced by the rotational freedom around the bond connecting the indole and pyrrolidine rings. Different spatial arrangements of these two ring systems relative to each other give rise to various conformers with distinct energy levels. Computational studies suggest that the (R)-configuration of the pyrrolidine substituent can optimize hydrogen bonding within the hydrophobic pockets of target proteins. vulcanchem.com The lipophilicity of this compound suggests it may be capable of penetrating the blood-brain barrier, a critical property for neurologically active agents. vulcanchem.com

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are employed to understand the electronic properties and reactivity of this compound. taylorfrancis.com These calculations provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of the molecule's stability and reactivity. taylorfrancis.com

In Silico Prediction of Potential Biological Targets and Binding Sites

In silico methods are instrumental in identifying potential biological targets for this compound and elucidating its binding interactions. nih.govnih.gov These computational approaches help in narrowing down the vast number of potential protein targets, thereby saving time and resources in the early stages of drug discovery. nih.govnih.gov

Molecular Docking Simulations with Key Receptor and Enzyme Architectures

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.commdpi.com This method helps in understanding the binding mode and affinity of this compound with various receptors and enzymes. For example, indole derivatives have been studied for their interaction with targets like the serotonin (B10506) 5-HT receptor. medchem-ippas.eu The docking process involves placing the ligand into the binding site of the protein and evaluating the interaction energy using a scoring function. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. idrblab.org This can be done using either ligand-based or structure-based approaches. nih.gov

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target of interest. nih.gov Methods like similarity searching and pharmacophore modeling are used to identify new compounds with similar properties to known active ligands. idrblab.orgnih.gov

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein. nih.gov This approach involves docking a library of compounds into the binding site of the protein and ranking them based on their predicted binding affinity. idrblab.org

Both methodologies can be applied to discover novel compounds with potential therapeutic activity, including derivatives of this compound. nih.govnih.gov

Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

ADMET prediction is a critical step in the drug discovery process that helps to assess the pharmacokinetic and safety profiles of a compound. nih.govnih.gov In silico ADMET prediction tools are widely used to evaluate these properties at an early stage, thus reducing the likelihood of late-stage failures. windows.net These tools use quantitative structure-activity relationship (QSAR) models and other computational methods to predict various properties. nih.gov

For this compound, computational models can predict its absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., sites of metabolic transformation), excretion, and potential toxicity. semanticscholar.orgchemmethod.comiaps.org.in For instance, the predicted lipophilicity of the compound suggests good potential for oral absorption and blood-brain barrier penetration. vulcanchem.commedchem-ippas.eu

ADMET PropertyPredicted Value/Characteristic
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationYes
CYP2D6 InhibitorYes
hERG I InhibitorWeak
Ames ToxicityNon-toxic

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. mdpi.com These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to investigate the conformational changes that may occur upon ligand binding. nih.gov By simulating the motion of atoms in the system, MD can reveal the key interactions that contribute to the stability of the complex and provide insights into the mechanism of action. mdpi.com For this compound, MD simulations could be used to study its interaction with potential targets, such as G-protein coupled receptors or enzymes, to understand the dynamics of the binding process and the stability of the resulting complex. mdpi.comnih.gov

Exploration of Biological Activities and Molecular Mechanisms of 1 Methyl 5 Pyrrolidin 2 Yl 1h Indole

In Vitro Receptor Binding Affinity Profiling

No published studies were identified that profiled the in vitro receptor binding affinity of 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1B, 5-HT1D, 5-HT6)

Searches for binding affinity data (such as Ki or IC50 values) of this compound at serotonin receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT6, did not yield any specific results. While the indole (B1671886) moiety is present in many serotonin receptor ligands, the activity of this specific compound has not been reported.

Cannabinoid Receptor (CB1) Allosteric Modulation Studies

There is no available data from studies investigating this compound as a potential allosteric modulator of the cannabinoid receptor 1 (CB1). Research on CB1 allosteric modulators has identified other indole-based structures, but this particular compound is not mentioned in the reviewed literature.

Investigation of Binding to Other G-Protein Coupled Receptors

No information is available regarding the binding profile of this compound at other G-Protein Coupled Receptors (GPCRs). Comprehensive screening assays that would determine its affinity for a wider range of GPCRs have not been published.

Enzyme Activity Modulation Studies

No published research was found detailing the effects of this compound on the activity of the specified enzymes.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

There are no reports of this compound being screened for inhibitory activity against Indoleamine 2,3-Dioxygenase (IDO1). The search for inhibition constants (Ki) or IC50 values was unsuccessful.

Cholinesterase (AChE, BuChE) Inhibition Profiling

No data is available on the inhibitory effects of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

For instance, studies on other indole derivatives have shown potent MAO inhibition. However, research on 3-chloro-1H-indole-5,6-dicarbonitriles has indicated that methylation of the indole nitrogen can lead to a loss of MAO-B inhibition activity. nih.gov This suggests that the N-methylation in this compound might influence its selectivity and potency towards the MAO isoforms. In contrast, a computational analysis identified indole-2-N-methylpropargylamine as a potentially more potent MAO-B inhibitor than the clinical drug selegiline, suggesting that the presence of a methyl group on the indole nitrogen does not universally abolish activity and that other substituents play a crucial role. nih.gov

Given the structural similarities to known MAO inhibitors, it is plausible that this compound could exhibit some level of MAO inhibition. However, without direct experimental evidence, its specific activity and selectivity remain speculative.

Histone Lysine (B10760008) Demethylase (KDM) Catalytic Activity Modulation

Histone lysine demethylases (KDMs) are epigenetic modulators that play a critical role in gene expression and have emerged as important targets in cancer therapy. nih.gov The JmjC domain-containing KDMs are a major family of these enzymes.

While there is no specific data on the modulation of KDM activity by this compound, some pyrido[1,2-a]indoles have been reported to inhibit KDM4C. nih.gov Furthermore, a study on enantiomeric KDM5 inhibitors included (R)- and (S)-N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)-cyclopropanecarboxamide, highlighting that pyrrolidine-containing structures can interact with these enzymes. waocp.org Given that some MAO inhibitors have been shown to inhibit KDMs, and considering the structural features of this compound, a potential interaction with KDMs cannot be ruled out but requires experimental validation.

Investigation of Interactions with Nucleic Acid Structures (e.g., c-Myc G-Quadruplex DNA)

The c-Myc oncogene promoter contains a guanine-rich sequence that can form a G-quadruplex structure, which acts as a transcriptional silencer. Stabilization of this G-quadruplex by small molecules is a promising strategy for cancer therapy.

Direct studies on the interaction of this compound with the c-Myc G-quadruplex have not been reported. However, research has shown that certain quindoline (B1213401) derivatives can bind to and stabilize the c-Myc G-quadruplex. nih.gov These findings indicate that planar heterocyclic systems, like the indole nucleus, have the potential to interact with the stacked G-tetrads of the G-quadruplex. The pyrrolidine (B122466) substituent of this compound could further influence this interaction through specific contacts within the grooves or loops of the G-quadruplex structure. Further biophysical studies are needed to explore this potential interaction.

Preclinical In Vitro Biological Response Evaluation in Cell Lines

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of indole derivatives is a well-established area of cancer research. While specific data for this compound is not available, studies on closely related compounds provide insights into its potential anticancer effects.

For example, a study on 5-chloro-indole-2-carboxylate derivatives showed that a compound with a p-pyrrolidin-1-yl substituent (compound 3b) was a potent antiproliferative agent with a GI50 value of 31 nM and was more effective than erlotinib (B232) against the MCF-7 cancer cell line (IC50 = 32 nM). nih.gov Another derivative with a p-2-methylpyrrolidin-1-yl moiety also demonstrated promising antiproliferative activity with a GI50 of 38 nM. nih.gov These results underscore the potential importance of the pyrrolidine ring for anticancer activity. Another study reported that a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide exhibited significant antiproliferative activity against the A549 lung cancer cell line with an IC50 of 14.4 µg/mL.

These findings suggest that this compound may possess antiproliferative properties, although its potency would need to be determined through direct testing against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Indole-Pyrrolidine Derivatives

CompoundCancer Cell LineMeasurementValueReference
Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b)MCF-7IC5032 nM nih.gov
Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate-GI5038 nM nih.gov
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549IC5014.4 µg/mL

Note: The data in this table is for compounds structurally related to this compound and is intended to provide context for its potential activity.

Antiviral Activity Spectrum (e.g., Hepatitis C Virus, SARS-CoV-2)

Indole derivatives have been investigated for their antiviral properties against a range of viruses.

Hepatitis C Virus (HCV): A series of indole derivatives have been identified as a new class of HCV replication inhibitors. nih.gov Within this series, a particularly potent inhibitor (compound 12e) was identified with a half-maximal effective concentration (EC50) of 1.1 µmol/L and minimal cytotoxicity. nih.gov The mechanism of action was found to involve the induction of pro-inflammatory cytokines. nih.gov While this compound is not this compound, it highlights the potential of the indole scaffold in developing anti-HCV agents.

SARS-CoV-2: The urgent need for antivirals against SARS-CoV-2 has led to the investigation of various compound classes, including indole derivatives. Some hepatitis C virus protease inhibitors, which can have indole-like structures, have shown efficacy against SARS-CoV-2 in vitro. For example, several HCV drugs inhibited SARS-CoV-2 replication with IC50 values ranging from 4.2 to 19.6 μM. Although direct testing of this compound against SARS-CoV-2 has not been reported, the general activity of related compounds suggests it could be a candidate for further investigation.

Table 2: Antiviral Activity of Related Indole Derivatives

Compound/Drug ClassVirusCell LineMeasurementValueReference
Indole derivative (12e)Hepatitis C Virus (HCV)-EC501.1 µmol/L nih.gov
ParitaprevirSARS-CoV-2Vero E6IC504.2 - 19.6 µM
NarlaprevirSARS-CoV-2Vero E6IC504.2 - 19.6 µM
GrazoprevirSARS-CoV-2Vero E6IC504.2 - 19.6 µM
AsunaprevirSARS-CoV-2Vero E6IC504.2 - 19.6 µM
BoceprevirSARS-CoV-2Vero E6IC504.2 - 19.6 µM

Note: The data in this table is for compounds structurally related to or from a class of compounds that includes indole derivatives and is intended to provide a basis for the potential antiviral activity of this compound.

Antimicrobial Efficacy Against Pathogenic Strains, Including Multidrug-Resistant Isolates

The indole moiety is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Indole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. nih.gov Notably, some indole-containing compounds have shown efficacy against multidrug-resistant (MDR) strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), which pose a significant threat to global health. nih.gov

The antimicrobial mechanisms of indole derivatives are diverse. Some have been found to inhibit crucial bacterial enzymes, while others can disrupt the bacterial cell membrane or interfere with biofilm formation, a key virulence factor in many chronic infections. researchgate.net For instance, certain indole derivatives have been shown to act as efflux pump inhibitors, thereby resensitizing resistant bacteria to existing antibiotics. nih.gov

The pyrrolidine ring also contributes to the antimicrobial potential of various compounds. nih.gov A review of patents on pyrrolidine derivatives highlights their importance as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov The combination of an indole nucleus with a pyrrolidine ring, as seen in this compound, could therefore result in a compound with significant antimicrobial properties.

While specific minimum inhibitory concentration (MIC) values for this compound against pathogenic strains are not available, the data from related compounds suggest its potential as an area for future investigation. For example, various indole-triazole derivatives have shown promising MIC values against a range of bacteria and fungi. nih.gov

Table 1: Examples of Antimicrobial Activity of Indole Derivatives

Compound ClassTarget Organism(s)Reported Activity/MIC ValuesReference(s)
Indole-triazole derivativesC. albicans, C. kruseiMIC: 3.125 µg/mL nih.gov
Indole-thiadiazole derivativesVarious bacteriaBroad spectrum activity (MIC: 3.125-50 µg/mL) nih.gov
Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesGram-positive and Gram-negative bacteriaGood to very good activity (MIC: 0.004-0.045 mg/mL) nih.gov

Note: This table provides examples from related compound classes and does not represent data for this compound.

Modulation of Key Anti-inflammatory Pathways

Indole derivatives are well-documented for their anti-inflammatory effects. researchgate.netaun.edu.eg A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins. researchgate.net The development of novel indole-based non-steroidal anti-inflammatory drugs (NSAIDs) continues to be an active area of research. nih.govmdpi.com

Beyond COX inhibition, indole compounds can modulate other key inflammatory pathways. Studies on various indole derivatives have demonstrated their ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. rsc.org

The anti-inflammatory potential of pyrrolidine derivatives has also been recognized. nih.gov The combination of these two scaffolds in this compound suggests a high probability of anti-inflammatory activity. While direct experimental data, such as IC50 values for inflammatory mediator inhibition, are not available for this specific compound, research on related structures provides a strong rationale for its investigation as an anti-inflammatory agent. For instance, indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov

Table 2: Anti-inflammatory Activity of Representative Indole Derivatives

Compound/DerivativeModel/AssayKey FindingsReference(s)
Indole-imidazolidine derivativesAir pouch and peritonitis modelsReduction in leukocyte migration and release of TNF-α and IL-1β nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesLPS-induced RAW264.7 cellsInhibition of NO, IL-6, and TNF-α release rsc.org
1,5-disubstituted indole derivativesPharmacological screeningAnti-inflammatory activity ranging from 12.12 to 65.51 % inhibition researchgate.net

Note: This table provides examples from related compound classes and does not represent data for this compound.

Investigation of Analgesic Activity in Relevant In Vitro Models

The analgesic effects of many indole derivatives are closely linked to their anti-inflammatory properties, primarily through the inhibition of prostaglandin (B15479496) synthesis. nih.gov In vitro assays are crucial for the initial screening and mechanistic understanding of potential analgesic compounds.

Common in vitro models to assess analgesic activity include enzyme inhibition assays, such as those for COX-1 and COX-2, and receptor binding assays for opioid receptors. While many indole-based analgesics are non-opioid, some synthetic opioids do feature a pyrrolidinyl moiety, suggesting this group can interact with pain-related targets. nih.gov

Although specific in vitro analgesic data for this compound is not available, studies on related compounds provide insights into potential mechanisms and testing strategies. For example, various indole derivatives have been evaluated for their analgesic potential using in vivo models like the acetic acid-induced writhing test and the hot plate test, which assess peripheral and central analgesic effects, respectively. nih.govnih.gov The results from these studies often correlate with in vitro findings on the inhibition of inflammatory mediators. For instance, indole-imidazolidine derivatives that showed anti-inflammatory activity also demonstrated a reduction in abdominal writhing in mice. nih.gov

Table 3: Analgesic Activity of Selected Indole Derivatives in Preclinical Models

Compound/DerivativeAnimal ModelObserved EffectReference(s)
Indole-imidazolidine derivativesAcetic acid-induced writhingReduction in abdominal writhing nih.gov
N-phenyl (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine derivativesHot plate testSignificant analgesic activity nih.gov
2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamideMouse abdominal constriction modelPotent naloxone-reversible analgesic effects (ED50 = 0.04 mg/kg sc) nih.gov

Note: This table provides examples from related compound classes and does not represent data for this compound.

Structure Activity Relationship Sar Studies of 1 Methyl 5 Pyrrolidin 2 Yl 1h Indole Analogues

Rational Design and Synthesis of Structural Analogues and Derivatives

The systematic modification of the 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole scaffold allows researchers to probe the impact of various structural changes on biological activity. This process, known as structure-activity relationship (SAR) studies, is crucial for optimizing lead compounds into effective drugs. The synthesis of these analogues often involves multi-step sequences, starting from readily available precursors. For instance, the synthesis of related indole (B1671886) derivatives can begin with 5-bromo-1H-indole, which allows for the introduction of different substituents through cross-coupling reactions. vulcanchem.com Similarly, pyrrolidin-2-ones, which are structurally related to the pyrrolidine (B122466) moiety, can be synthesized from donor-acceptor cyclopropanes. mdpi.comnih.gov

Modifications on the Indole Nitrogen (N1) Substituent

The methyl group at the N1 position of the indole ring plays a significant role in the molecule's interaction with its biological targets. SAR studies often explore the replacement of this methyl group with other substituents to gauge the impact on activity. Research on related indole-based compounds, such as indoloacetamides, has shown that the characteristics of the N-substituent are critical for inhibitory activity. nih.gov Good activity is often associated with lipophilic N-substituents of specific dimensions. nih.gov The bulk and width of the substituent at this position can be as important as its length, with long and narrow groups sometimes leading to poor activity. nih.gov

For example, in a series of indoloacetamide inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), the N-substituent's lipophilicity and size were found to be key determinants of potency. nih.gov This suggests that for this compound analogues, varying the N1-substituent from small alkyl groups to larger, more complex moieties could significantly modulate their biological profile.

Substitutions and Functional Group Variations on the Indole Ring System (C2, C3, C4, C6, C7 positions)

The indole ring itself presents multiple positions for modification, each potentially influencing the compound's electronic properties, steric profile, and hydrogen bonding capabilities. The introduction of substituents at positions C2, C3, C4, C6, and C7 can lead to significant changes in biological activity.

For instance, in a study of diindolylmethanes, shifting a methoxy (B1213986) group from the 5-position to the 4- or 6-position resulted in compounds with good yields, indicating the accessibility of these positions for modification. nih.gov The introduction of a fluoro group at the 6-position also yielded products with high efficiency. nih.gov Furthermore, the substitution pattern on the indole can influence selectivity for different biological targets.

The C2 and C3 positions are also critical. For example, the presence of a 2-methylindole (B41428) in a reaction smoothly afforded the desired product, highlighting the tolerance for substitution at this position. nih.gov In other indole derivatives, the presence of a carboxylate group at the C2 position has been shown to be important for interactions within the active site of enzymes. nih.gov

Chemical Modifications of the Pyrrolidine Ring and Stereoisomers at C2'

The pyrrolidine ring is a key feature of this compound, contributing to its three-dimensional structure and providing a chiral center at the C2' position. nih.gov The stereochemistry at this position is often crucial for biological activity, with one enantiomer typically exhibiting significantly higher potency than the other. vulcanchem.comnih.gov

Modifications to the pyrrolidine ring can involve altering the substituents on the ring or changing the ring itself to other nitrogen-containing heterocycles. For instance, in a study of ST2 inhibitors, replacing a pyrrolidine with a piperidine (B6355638) or adding substituents to the pyrrolidine ring led to improved activity. nih.gov The basicity of the pyrrolidine nitrogen can also be modulated by substituents at the C2 position, which in turn can affect interactions with biological targets. nih.gov

The synthesis of various pyrrolidine-containing drugs often starts from proline or its derivatives, highlighting the importance of this scaffold in medicinal chemistry. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can significantly influence the biological profile due to different binding modes with target proteins. nih.gov

Exploration of Different Linker Chemistries and Lengths between Indole and Pyrrolidine Moieties

While this compound has a direct linkage between the indole and pyrrolidine rings, the introduction of a linker can provide additional points for optimization. The length, flexibility, and chemical nature of a linker can profoundly impact a molecule's ability to adopt the optimal conformation for binding to its target.

Quantitative Correlation of Structural Features with Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are most important for potency. nih.gov

For a series of this compound analogues, a QSAR model could be developed by correlating various physicochemical descriptors of the molecules with their measured biological activities. These descriptors can include steric, electronic, and hydrophobic parameters. For example, the Hansch equation is a classic QSAR model that relates the logarithm of the biological activity to the logarithm of the partition coefficient (logP), electronic substituent constants (σ), and steric parameters (Es).

Modern QSAR approaches, such as 3D-QSAR, consider the three-dimensional properties of the molecules, providing a more detailed understanding of the steric and electrostatic fields around the molecules that are favorable for activity. The development of a robust QSAR model for this compound analogues would be a valuable tool for guiding the design of new, more potent compounds.

Identification and Characterization of Essential Pharmacophore Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. nih.gov The identification of the pharmacophore for a series of active compounds is a crucial step in drug design. For this compound analogues, the pharmacophore would likely consist of a combination of features from both the indole and pyrrolidine rings.

Based on the SAR studies discussed above, the essential pharmacophore elements for this class of compounds might include:

A hydrogen bond donor/acceptor on the indole ring: The indole nitrogen can act as a hydrogen bond donor, and substituents on the ring could introduce additional hydrogen bonding capabilities. nih.gov

A hydrophobic region corresponding to the indole ring: The aromatic nature of the indole ring contributes to its hydrophobicity, which is often important for binding to hydrophobic pockets in target proteins. nih.gov

A basic nitrogen atom in the pyrrolidine ring: The nitrogen atom of the pyrrolidine ring is typically basic and can form ionic interactions or hydrogen bonds with the target. nih.gov

A specific stereochemistry at the C2' position of the pyrrolidine ring: As mentioned earlier, the stereochemistry at this position is often critical for optimal binding. vulcanchem.com

Specific steric bulk and electronic properties of substituents: The size, shape, and electronic nature of substituents on both the indole and pyrrolidine rings can significantly influence activity. nih.govnih.gov

By understanding these essential pharmacophore elements, medicinal chemists can design new molecules that incorporate these features in the correct spatial arrangement, increasing the likelihood of discovering compounds with improved biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

The development of Quantitative Structure-Activity Relationship (QSAR) models represents a important step in understanding the intricate connection between the chemical structure of this compound analogues and their biological activity. QSAR studies employ statistical methods to create mathematical models that correlate variations in the chemical structures of a series of compounds with their observed biological responses. These models are instrumental in predicting the activity of novel, unsynthesized analogues, thereby guiding the rational design of more potent and selective compounds.

For analogues of this compound, which are often investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), QSAR models can elucidate the key physicochemical and structural features that govern their binding affinity and functional activity. The insights gained from these models help in optimizing the lead compound by suggesting specific modifications that are likely to enhance its therapeutic potential.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in this context. These methods analyze the steric and electrostatic fields surrounding the molecules, as well as other properties like hydrophobicity and hydrogen bonding potential, to build a comprehensive model of the structure-activity landscape.

A pertinent example of the application of these techniques can be seen in a study on a series of pyrrolidine derivatives, which share a key structural motif with the compound of interest. nih.gov In this study, 3D-QSAR models were developed for a set of 42 pyrrolidine analogues to understand their inhibitory activity against a specific enzyme. nih.gov The dataset was divided into a training set of 26 compounds to build the models and a test set of 16 compounds to validate their predictive power. nih.gov

The CoMFA model, which considers steric and electrostatic fields, yielded a cross-validated correlation coefficient (q²) of 0.727, indicating good internal predictivity. nih.gov The CoMSIA model, which included additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, showed an even higher q² of 0.870, suggesting a more robust model. nih.gov The external predictive ability of these models was confirmed with the test set, yielding predictive r² values of 0.655 for CoMFA and 0.604 for CoMSIA. nih.gov

The statistical parameters from this study are summarized in the table below, illustrating the robustness and predictive capability of the developed QSAR models.

Statistical ParameterCoMFACoMSIA
Cross-validated Correlation Coefficient (q²)0.7270.870
Non-cross-validated Correlation Coefficient (r²)0.9730.981
Standard Error of Estimate (SEE)0.1410.119
F-statistic (F)309.281365.176
Predictive Correlation Coefficient (r²_pred)0.6550.604

Data sourced from a 3D-QSAR study on pyrrolidine derivatives. nih.gov

The contour maps generated from these models provide a visual representation of the structure-activity relationships. For instance, the CoMFA and CoMSIA contour maps in the aforementioned study revealed that electron-donating groups at the 3-position of the pyrrolidine ring enhance the biological activity, whereas electron-withdrawing groups are favored at the 4- and 5-positions. nih.gov This level of detail is invaluable for medicinal chemists in making informed decisions about which analogues to synthesize next.

While this example focuses on a different biological target, the methodology is directly applicable to the study of this compound analogues as nAChR ligands. By applying CoMFA, CoMSIA, and other QSAR techniques, researchers can identify the critical structural requirements for potent and selective interaction with nAChR subtypes, paving the way for the development of novel therapeutics.

Advanced Methodologies for Mechanistic Elucidation

Biophysical Characterization of Ligand-Target Interactions

To elucidate the direct binding events between "1-Methyl-5-(pyrrolidin-2-yl)-1H-indole" and its putative protein targets, such as G-protein coupled receptors (GPCRs) like serotonin (B10506) receptors, several powerful biophysical techniques are employed. nih.govnih.gov Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are at the forefront of these methodologies, providing quantitative data on binding affinity, thermodynamics, and kinetics without the need for fluorescent labeling. nih.govnih.gov

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govutwente.nl In a typical experiment, a solution of "this compound" would be titrated into a sample cell containing the purified target protein. harvard.edu The resulting heat changes are measured and used to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction. utwente.nlharvard.edu From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering a full thermodynamic signature of the binding process. utwente.nl

For a hypothetical interaction between "this compound" and a serotonin receptor, the experimental setup and potential results are outlined in the table below.

ParameterExperimental Condition/ValueDescription
Target Protein Purified Human 5-HT2A ReceptorSolubilized in a suitable detergent buffer system to maintain structural integrity.
Ligand This compoundDissolved in a matched buffer to the protein solution to minimize heats of dilution. harvard.edu
Temperature 25°C (298.15 K)Maintained at a constant temperature to ensure accurate thermodynamic measurements. plos.org
Protein Concentration 10 µMA typical concentration for the macromolecule in the ITC cell. harvard.edu
Ligand Concentration 100 µMTypically 10-fold higher than the protein concentration for a 1:1 binding model. harvard.edu
Number of Injections 20-25A series of small volume injections to achieve saturation of the binding sites. plos.org
Binding Affinity (KD) 50 nMA hypothetical value indicating a strong binding interaction.
Enthalpy Change (ΔH) -15 kcal/molA negative value indicating an enthalpically driven, exothermic reaction.
Stoichiometry (n) 1.1A value close to 1 suggests a 1:1 binding ratio between the compound and the receptor.
Entropy Change (TΔS) -5 kcal/molA negative value suggesting a decrease in entropy, possibly due to conformational restriction upon binding.
Gibbs Free Energy (ΔG) -20 kcal/molA large negative value confirming a spontaneous and high-affinity interaction.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that monitors the binding of an analyte (in this case, "this compound") to a ligand (the target protein) immobilized on a sensor chip. nih.govnih.gov This method provides kinetic data, including the association rate constant (k_a_) and the dissociation rate constant (k_d_), from which the equilibrium dissociation constant (K_D_ = k_d_/k_a_) can be calculated. nih.gov

In a potential SPR experiment, the purified target receptor would be captured on the sensor chip surface. "this compound" at various concentrations would then be flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass bound, is monitored over time to generate a sensorgram. nih.gov

ParameterHypothetical ValueDescription
Immobilized Ligand Purified Human 5-HT2A ReceptorCovalently attached or captured via an affinity tag to the sensor chip surface. frontiersin.org
Analyte This compoundInjected at a range of concentrations (e.g., 1 nM to 1 µM) to determine concentration-dependent binding.
Association Rate (k_a) 2 x 105 M-1s-1Represents the rate at which the compound binds to the target receptor.
Dissociation Rate (k_d_) 1 x 10-3 s-1Represents the rate at which the compound dissociates from the receptor.
Equilibrium Dissociation Constant (KD) 50 nMCalculated from the ratio of k_d_ to k_a_, consistent with the hypothetical ITC data.

Advanced Spectroscopic Techniques for Determining Binding Conformation and Dynamics

While ITC and SPR provide information on whether and how tightly a ligand binds, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level insights into the conformation and dynamics of the ligand-protein complex. rsc.org

Solution-State NMR for Protein-Ligand Complexes

Solution-state NMR techniques, particularly chemical shift perturbation (CSP) mapping, are powerful for identifying the binding site and understanding the conformational changes induced in both the protein and the ligand upon complex formation. protein-nmr.org.uknih.gov In these experiments, 15N-labeled protein is typically used, and a 2D 1H-15N HSQC spectrum is recorded before and after the addition of "this compound". nih.govnih.gov

The binding of the compound to the protein will perturb the local electronic environment of the amino acid residues at the binding interface, leading to changes in their corresponding chemical shifts in the HSQC spectrum. protein-nmr.org.uknih.gov By mapping these changes onto the protein's structure, the binding site can be precisely located. nih.gov

TechniqueObservationInterpretation
Chemical Shift Perturbation (CSP) Mapping Significant chemical shift changes in specific amide proton and nitrogen signals of the target protein upon addition of the compound.The affected residues likely form the binding pocket for "this compound". The magnitude of the shift can be used to estimate the binding affinity. nih.gov
Saturation Transfer Difference (STD) NMR Signals from the protons of "this compound" are observed when the protein is saturated.Identifies the specific parts of the compound (the "epitope") that are in close contact with the receptor.
Transferred Nuclear Overhauser Effect (trNOE) NOE signals between the protons of the bound ligand are observed.Provides information about the conformation of "this compound" when it is bound to the target protein.

For "this compound", one might expect to see significant chemical shift perturbations for amino acid residues within the ligand-binding pocket of a serotonin receptor. The pyrrolidine (B122466) ring and the indole (B1671886) core would likely show distinct interactions, which could be dissected using STD-NMR to map the binding epitope.

Cellular Imaging and Signaling Pathway Analysis Related to Compound Activity

To translate the biophysical findings into a cellular context, advanced imaging and signaling pathway analysis are crucial. These techniques help to visualize the compound's interaction with its target in a live cell environment and to delineate the downstream cellular responses.

Cellular Imaging

Fluorescently labeling "this compound" or a close analog allows for its visualization within living cells using fluorescence microscopy. nih.govnih.gov This can reveal its subcellular localization and potential co-localization with its target protein. For instance, if the compound targets a receptor on the cell surface, fluorescence would be expected on the plasma membrane. If it is internalized, it might be observed in endosomes or other intracellular compartments. nih.gov

Imaging TechniqueProbeExpected Observation
Confocal Fluorescence Microscopy A fluorescent derivative of this compound (e.g., a BODIPY or fluorescein (B123965) conjugate).Localization to the plasma membrane and/or specific intracellular compartments, such as the endoplasmic reticulum or endosomes, depending on the target. nih.govrsc.org
Two-Photon Microscopy A suitable fluorophore-conjugated analog.Deeper tissue imaging with reduced phototoxicity, allowing for visualization in more complex biological samples.

Signaling Pathway Analysis

Upon binding to its target, "this compound" is expected to modulate specific intracellular signaling pathways. If it acts as an agonist at a serotonin receptor, it could trigger a cascade of events, such as changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates (IPs), and the activation of downstream kinases like ERK (extracellular signal-regulated kinase) or Akt. researchgate.netresearchgate.net These signaling events can be monitored using a variety of cell-based assays.

Signaling PathwayAssay MethodPotential Outcome for an Agonist
cAMP Signaling cAMP accumulation assay (e.g., HTRF, ELISA)Inhibition or stimulation of forskolin-induced cAMP production, depending on the G-protein coupling of the receptor (Gi/o or Gs). nih.gov
Phosphoinositide Signaling Inositol phosphate (B84403) turnover assayIncreased production of inositol phosphates (IP1, IP2, IP3) if the receptor couples to Gq/11. nih.gov
MAPK/ERK Pathway Western blot or ELISA for phosphorylated ERK (p-ERK)Increased levels of p-ERK, indicating activation of this key signaling cascade. researchgate.net
Akt Pathway Western blot or ELISA for phosphorylated Akt (p-Akt)Modulation of p-Akt levels, suggesting involvement in cell survival or metabolic pathways. researchgate.net

By systematically applying these advanced methodologies, a comprehensive understanding of the mechanism of action of "this compound" can be achieved, from its initial binding to a target protein to the ultimate cellular response.

Conclusion and Future Research Directions

Synthesis of Key Findings and Their Academic Significance

The current understanding of 1-Methyl-5-(pyrrolidin-2-yl)-1H-indole is largely built upon the foundation of its structural relatives, most notably intermediates in the synthesis of the migraine medication, Eletriptan. The synthesis of the core indole-pyrrolidine structure is often achieved through established methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to connect the pyrrolidine (B122466) ring to the indole (B1671886) core, followed by N-methylation of the indole nitrogen. vulcanchem.com The chirality of the pyrrolidine ring is a critical determinant of biological activity, with specific stereoisomers often exhibiting significantly higher affinity for their biological targets. vulcanchem.com

While specific experimental data for the target compound is limited, predicted physicochemical properties suggest a lipophilic character, which could facilitate crossing the blood-brain barrier, a desirable trait for neurologically active agents. vulcanchem.com The academic significance of this scaffold lies in its potential to serve as a versatile platform for exploring a range of biological targets. The known activities of related compounds, including serotonin (B10506) receptor modulation and potential interactions with cannabinoid receptors, underscore the therapeutic avenues that could be pursued with derivatives of this core structure. vulcanchem.com

Identification of Promising Avenues for Further Chemical Optimization and Lead Development

The this compound scaffold presents multiple opportunities for chemical optimization to enhance potency, selectivity, and pharmacokinetic properties. Key areas for lead development include:

Stereochemical Control: A systematic investigation into the influence of the (R)- and (S)-enantiomers of the pyrrolidine moiety on target binding and functional activity is paramount. Chirality is known to be a crucial factor for the biological activity of analogous indole-pyrrolidine derivatives. vulcanchem.com

Substitution on the Indole Ring: The indole ring offers several positions for substitution. Exploring the introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at positions 2, 3, 4, 6, and 7 could significantly impact biological activity. For instance, in related indole derivatives, substitutions have been shown to modulate anticancer and antimicrobial properties. nih.gov

Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be a target for modification. N-alkylation with groups other than methyl, or substitution at other positions on the pyrrolidine ring, could fine-tune the compound's interaction with its biological target.

Interactive Table: Potential Chemical Modifications and Their Rationale

Modification Site Potential Substituents Rationale for Optimization
Pyrrolidine Stereocenter (R) vs. (S) configuration Enhance target binding affinity and selectivity.
Indole Ring (Positions 2, 3, 4, 6, 7) Halogens, Alkyl, Alkoxy, Nitro Modulate electronic properties, lipophilicity, and metabolic stability.
Pyrrolidine Nitrogen Ethyl, Propyl, Benzyl Alter basicity and steric bulk to influence target interaction.

Broader Implications of the this compound Scaffold for Medicinal Chemistry

The this compound scaffold holds broader implications for medicinal chemistry beyond a single therapeutic target. Its structural motifs are present in a variety of biologically active compounds, suggesting a "privileged" status. The indole core is a well-established pharmacophore found in numerous approved drugs, while the pyrrolidine ring is a versatile, saturated heterocycle that can impart favorable physicochemical properties and explore three-dimensional chemical space. nih.govnih.gov

The combination of these two moieties in a single molecule creates a platform for the development of libraries of compounds for high-throughput screening against a wide array of biological targets. The potential for this scaffold to yield modulators of G-protein coupled receptors (GPCRs), kinases, and other enzyme classes is significant. The demonstrated activity of related compounds in areas such as oncology and infectious diseases further broadens the potential therapeutic landscape for derivatives of this scaffold. nih.govnih.gov

Strategic Directions for Preclinical Translation and Collaborative Research Initiatives

For the this compound scaffold to move towards preclinical translation, a focused and collaborative research effort is necessary. Key strategic directions include:

Development of Robust Synthetic Routes: Establishing efficient and scalable synthetic methods for the target compound and its key analogs is a prerequisite for extensive biological evaluation.

In Vitro Pharmacological Profiling: A comprehensive screening of the compound and its derivatives against a panel of relevant biological targets, including serotonin receptors, cannabinoid receptors, and various kinases, is essential to identify primary and secondary pharmacological activities.

ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for identifying candidates with favorable drug-like properties. nih.gov

Collaborative Research: Fostering collaborations between synthetic chemists, pharmacologists, and computational chemists will be vital to accelerate the drug discovery process. Sharing data and expertise will enable a more rational design of next-generation compounds and a deeper understanding of their mechanism of action.

Intellectual Property: As promising lead compounds are identified, securing intellectual property through patent applications will be a critical step in attracting investment for further development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.